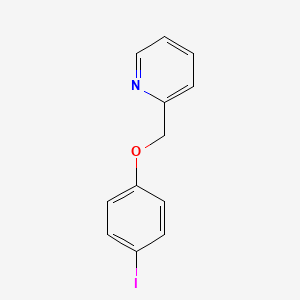
1-(Hidroximetil)ciclopentanocarbonitrilo
Descripción general
Descripción
1-(Hydroxymethyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H11NO . It is used in the cosmetics industry and found in products like shampoos, hair conditioners, hair gels, and skin care products .
Synthesis Analysis
The synthesis of 1-(Hydroxymethyl)cyclopentanecarbonitrile involves several steps. One method involves adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing . Then, suction filtration is carried out, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol . This compound is then added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions . After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .Molecular Structure Analysis
The molecular structure of 1-(Hydroxymethyl)cyclopentanecarbonitrile is based on its molecular formula, C7H11NO . The molecule contains a total of 19 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Physical And Chemical Properties Analysis
1-(Hydroxymethyl)cyclopentanecarbonitrile has a molecular weight of 125.17 g/mol . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .Aplicaciones Científicas De Investigación
Diseño de Medicamentos y Química Medicinal
1-(Hidroximetil)ciclopentanocarbonitrilo: es un intermedio versátil en la síntesis de fármacos basados en carborano. Estos fármacos se están explorando por su potencial en terapias basadas en mecanismos. La estructura del compuesto permite la creación de nuevos ligandos receptores, que se pueden utilizar para dirigirse a receptores específicos en el cuerpo, lo que lleva a tratamientos terapéuticos más eficientes .
Síntesis Orgánica
En la síntesis orgánica, This compound sirve como bloque de construcción para crear moléculas orgánicas complejas. Sus grupos funcionales lo convierten en un precursor valioso para sintetizar compuestos que contienen ciclopropilo, que son intermediarios importantes en la producción de diversos productos farmacéuticos .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales debido a su potencial como precursor para sintetizar nuevos materiales. Sus propiedades químicas podrían aprovecharse para crear polímeros u otros materiales novedosos con características específicas adecuadas para uso industrial .
Química Analítica
This compound: se utiliza en química analítica como un estándar o compuesto de referencia. Su estructura y propiedades bien definidas permiten una calibración precisa en instrumentos como RMN, HPLC, LC-MS y UPLC, lo que garantiza mediciones precisas en varios análisis .
Ciencia Ambiental
El impacto ambiental de los productos químicos es un campo de estudio en crecimiento. This compound podría estudiarse por su destino ambiental y comportamiento, ayudando a comprender cómo estos compuestos interactúan con los ecosistemas y contribuyen a los procesos de contaminación o remediación .
Aplicaciones Industriales
En el sector industrial, This compound se utiliza por sus propiedades como intermedio en la síntesis de diversos productos químicos. Su estabilidad y reactividad lo hacen adecuado para procesos de producción a gran escala .
Propósitos Educativos
Por último, This compound se puede utilizar con fines educativos en cursos de química. Sirve como un ejemplo de un nitrilo funcionalizado, que demuestra conceptos clave en química orgánica y síntesis .
Safety and Hazards
Propiedades
IUPAC Name |
1-(hydroxymethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-7(6-9)3-1-2-4-7/h9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONVAIUILQBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269291 | |
| Record name | 1-(Hydroxymethyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911060-82-7 | |
| Record name | 1-(Hydroxymethyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911060-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hydroxymethyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
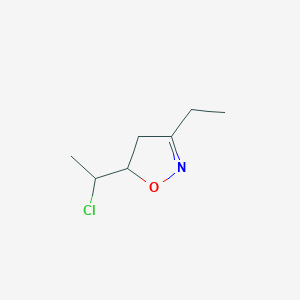
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
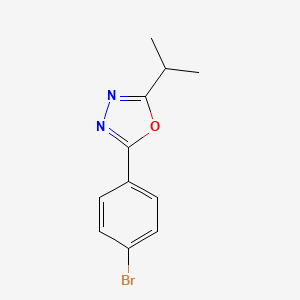


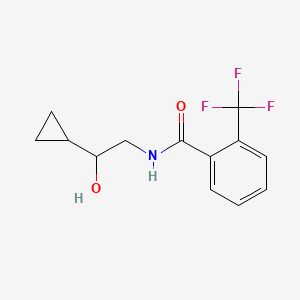



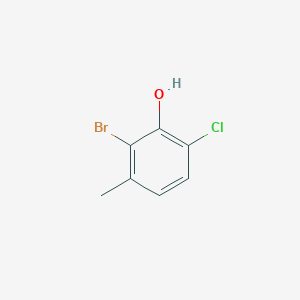
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)
